molecular formula C9H19N3O2 B15124864 Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

Cat. No.: B15124864
M. Wt: 201.27 g/mol
InChI Key: MYLLIVPJSQCGEU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate: is a chemical compound with a unique structure that includes an azetidine ring, a hydrazinylmethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with hydrazine derivatives under controlled conditions. One common method includes the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. Its hydrazinyl group can interact with various biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate lacks the hydrazinyl group, making it less reactive in certain nucleophilic substitution reactions .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10/h7,11H,4-6,10H2,1-3H3

InChI Key

MYLLIVPJSQCGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNN

Origin of Product

United States

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